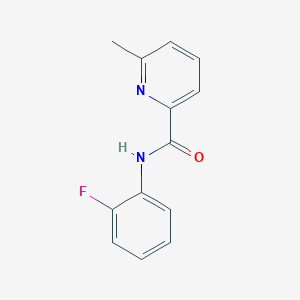
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has demonstrated promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide is not fully understood. However, it has been reported to exert its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its low solubility in water, which may affect its bioavailability and its potential for off-target effects.
Orientations Futures
Future research on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide should focus on its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of novel analogs of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide may lead to the discovery of more potent and selective compounds with improved therapeutic efficacy.
Méthodes De Synthèse
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide can be synthesized using various methods, including the reaction of 2-mercaptoacetophenone with ethyl bromoacetate, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-acetylthiophene with phenyl isocyanate, followed by cyclization with hydrazine hydrate and acetic anhydride. Both methods have been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. It has also been shown to have potential as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(20)15-14(12-5-3-2-4-6-12)18-17(23-15)19-16(21)13-7-9-22-10-8-13/h2-6,13H,7-10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHHTQPFSUNSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)





